molecular formula C10H15O4PS2 B144311 Fenthionsulfoxide CAS No. 3761-41-9

Fenthionsulfoxide

Cat. No. B144311
CAS RN: 3761-41-9
M. Wt: 294.3 g/mol
InChI Key: DLAPIMGBBDILHJ-UHFFFAOYSA-N
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Description

Fenthionsulfoxide is a major photodegradation product of the organophosphorus pesticide fenthion. It is formed through oxidative reactions and has been identified in studies examining the environmental fate of fenthion, particularly under UVB irradiation . Fenthionsulfoxide is also a metabolite of fenthion in biological systems, where it is formed through the action of cytochrome P450 and flavin-containing monooxygenase enzymes . The compound has been implicated in the antiandrogenic activity of fenthion, although its own antiandrogenic activity appears to be less significant .

Synthesis Analysis

The synthesis of fenthionsulfoxide has been achieved through the oxidation of fenthion. One method involves the use of chiral oxidants, which can produce enantioenriched fenthionsulfoxides with high enantiomeric excess . This process is important for understanding the biological activity of fenthionsulfoxide, as the chirality of the sulfur atom can influence its interaction with biological targets such as acetylcholinesterase .

Molecular Structure Analysis

The molecular structure of fenthionsulfoxide has been determined through X-ray crystallography, which confirmed the absolute configuration of the (+)-enantiomer produced by flavin-containing monooxygenase 1 as (R)-(+)-fenthionsulfoxide . The structure and chirality are crucial for understanding the biological effects of fenthionsulfoxide, as they determine how the molecule interacts with enzymes and receptors in the body.

Chemical Reactions Analysis

Fenthionsulfoxide is involved in various chemical reactions, including further oxidation to fenoxon sulfoxide, which is a potent inhibitor of acetylcholinesterase . The compound can also undergo hydrolysis in aqueous media, with its stability decreasing at higher pH levels and temperatures . The hydrolysis products of fenthionsulfoxide and its metabolites have been studied to understand their environmental persistence and potential toxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of fenthionsulfoxide, such as its stability in aqueous solutions and susceptibility to hydrolysis, are influenced by environmental factors like pH and temperature . These properties are important for predicting the environmental behavior of fenthionsulfoxide and its potential impact on human health and ecosystems .

Scientific Research Applications

Fenthion-Induced Oxidative Stress

Fenthion, an organophosphate insecticide, is known for its ability to induce oxidative stress in various organisms. Studies have shown that fenthion exposure leads to increased levels of malondialdehyde (MDA), indicating enhanced lipid peroxidation and oxidative damage. These effects were observed in different tissues such as the liver, kidney, heart, and brain of rats and frogs, revealing the potential of fenthion as a source of oxidative stress and the importance of monitoring biomarkers like MDA for environmental and health assessments (Kanter & Çelik, 2012).

Protective Role of Natural Antioxidants

The protective effects of natural antioxidants against fenthion-induced oxidative stress have been investigated. Artemisia campestris, for example, showed promising results in alleviating the oxidative damage and hepatotoxicity caused by fenthion in female rats and their pups. This suggests the potential of certain natural compounds in mitigating the negative impacts of fenthion exposure on liver health (Sefi et al., 2011).

Genotoxicity and Oxidative Stress in Aquatic Organisms

The genotoxic effects of fenthion have also been studied in aquatic organisms. For instance, the African catfish Clarias gariepinus showed a high induction of micronuclei in blood erythrocytes and increased oxidative stress parameters in liver and gill tissues upon exposure to fenthion. These findings highlight the significance of integrated approaches like the micronucleus test and oxidative stress parameters in assessing the risk of pollutants in aquatic ecosystems (Nwani et al., 2017).

Organophosphate Toxicity and Protective Agents

Research on the protective effects of agents like melatonin and N-acetylcysteine against organophosphate toxicity induced by fenthion in rats has provided insights into possible intervention strategies. Melatonin showed potential in modulating fenthion-induced oxidative stress by inhibiting lipid peroxidation and increasing antioxidant activity in tissues. On the other hand, N-acetylcysteine's effectiveness seemed dose-dependent, highlighting the importance of appropriate dosing in overcoming oxidative stress induced by fenthion (Buyukokuroglu et al., 2007).

Safety And Hazards

Fenthionsulfoxide is toxic if swallowed. Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and storing it locked up .

properties

IUPAC Name

dimethoxy-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O4PS2/c1-8-7-9(5-6-10(8)17(4)11)14-15(16,12-2)13-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAPIMGBBDILHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058076
Record name Mesulfenfos
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Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Mesulfenfos

CAS RN

3761-41-9, 852952-67-1, 852952-68-2
Record name Mesulfenfos
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Record name Mesulfenfos [ISO]
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Record name Mesulfenfos, (-)-
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Record name Mesulfenfos, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
H Tan, F Sun, MF Abdallah, J Li, J Zhou, Y Li, S Yang - Food Chemistry, 2022 - Elsevier
Foods contaminated with hazardous compounds, could pose potential risks for human health. To date, there is still a big challenge in accurate identification. In this study, a novel data-…
Number of citations: 7 www.sciencedirect.com
S Lacorte, SB Lartiges, P Garrigues… - … science & technology, 1995 - ACS Publications
The degradation of 10 organophosphorus pesticides in natural estuarine waters was studied. Estuarine water samples were spiked with organophosphorus pesticides at 50/¿ g/L level …
Number of citations: 166 pubs.acs.org
S Li, P Yu, C Zhou, L Tong, D Li, Z Yu, Y Zhao - Journal of Pharmaceutical …, 2020 - Elsevier
To ensure the safety of the commercially available chenpi, a convenient and fast analytical method was developed for the determination of 133 pesticide residues in chenpi using gas …
Number of citations: 61 www.sciencedirect.com
H Guo, J Ji, J Wang, X Sun - Trends in Food Science & Technology, 2020 - Elsevier
Background The study of fungal toxins has progressed from individual toxins to a combination of multiple toxins. Pollution survey on fungal toxins currently focuses on single- or multiple-…
Number of citations: 19 www.sciencedirect.com
M Gegenava, L Chankvetadze, T Farkas… - Journal of separation …, 2014 - Wiley Online Library
The separation of the enantiomers of 17 chiral sulfoxides was studied on polysaccharide‐based chiral columns in polar organic mobile phases. Enantiomer elution order (EEO) was the …
F Sun, H Tan, MF Abdallah, Y Li, J Zhou, Y Li… - Journal of Hazardous …, 2022 - Elsevier
Preparation of calibration curves is a critical step for large-scale quantification. However, this procedure is time-consuming, labor intensive. Herein, a novel isotopologue multipoint …
Number of citations: 6 www.sciencedirect.com
B Reichert, A de Kok, IR Pizzutti, J Scholten… - Analytica chimica …, 2018 - Elsevier
This paper describes the optimization and validation of an acetonitrile based method for simultaneous extraction of multiple pesticides and mycotoxins from raw coffee beans followed …
Number of citations: 68 www.sciencedirect.com
LV Podhorniak, JF Negron… - Journal of AOAC …, 2001 - academic.oup.com
A gas chromatographic method with a pulsed flame photometric detector (P–FPD) is presented for the analysis of 28 parent organophosphate (OP) pesticides and their OP metabolites. …
Number of citations: 105 academic.oup.com
X Lv, F Wang, Y Cui, B Fan, Z Kong… - … in mass spectrometry, 2022 - Wiley Online Library
Rationale Oil crops and products are important food materials in daily life. Pesticide residues in food could directly and indirectly endanger human health. However, the method for …
I Reinholds, I Pugajeva, K Bavrins… - Food Additives & …, 2017 - Taylor & Francis
A total of 300 samples representing six condiments (black pepper, basil, oregano, nutmeg, paprika, and thyme) were analysed for 11 mycotoxins, 134 pesticides and 4 heavy metals by …
Number of citations: 78 www.tandfonline.com

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